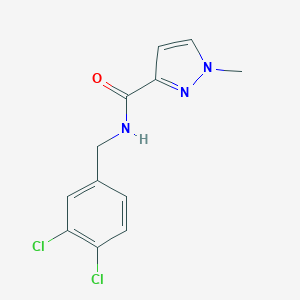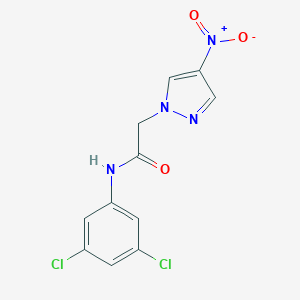![molecular formula C17H15Cl2N3O2 B213684 N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)
N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, commonly known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
DFP-10917 inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins. By inhibiting Hsp90, DFP-10917 disrupts the function of several key signaling pathways that are involved in cancer cell growth and survival, inflammation, and neuronal function.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis. In addition, it can modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10917 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also some limitations to using DFP-10917 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, its potency and selectivity can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on DFP-10917. One area of interest is its potential as a therapeutic agent in cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a neuroprotective agent in neurological disorders. Studies are needed to determine its efficacy in animal models of neurodegenerative diseases and to identify potential biomarkers for patient selection. Finally, there is potential for further optimization of the compound to improve its potency, selectivity, and pharmacokinetic properties.
Métodos De Síntesis
DFP-10917 can be synthesized using a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde, followed by a cyclization reaction with furfurylamine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
DFP-10917 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DFP-10917 has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide |
|---|---|
Fórmula molecular |
C17H15Cl2N3O2 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-10-7-11(2)22(21-10)9-13-4-6-16(24-13)17(23)20-15-5-3-12(18)8-14(15)19/h3-8H,9H2,1-2H3,(H,20,23) |
Clave InChI |
INJZECHPTDEXGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
SMILES canónico |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)

![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)